
BI 01383298
Descripción general
Descripción
Métodos De Preparación
La síntesis de BI01383298 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales específicos. La ruta sintética normalmente incluye:
Formación de la estructura principal: Esto implica la síntesis del anillo de piperidina, que sirve como la columna vertebral del compuesto.
Introducción de grupos funcionales: Grupos funcionales como el diclorofenilsulfonil y los grupos fluorobencilo se introducen a través de diversas reacciones químicas, incluida la sulfonilación y la alquilación.
Purificación y caracterización: El compuesto final se purifica utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) y se caracteriza mediante métodos como la espectroscopia de resonancia magnética nuclear (RMN).
Análisis De Reacciones Químicas
Inhibition Mechanism and Kinetic Profile
BI01383298 acts as an irreversible, non-competitive inhibitor of human NaCT, distinguishing it from earlier reversible inhibitors like PF-06649298 . Key kinetic data:
The irreversible nature was confirmed via recovery experiments: pretreatment with 1 µM BI01383298 for 30 minutes caused sustained inhibition (>90%) even after extensive washing and 24-hour incubation in inhibitor-free medium .
Structural Determinants of Species Specificity
BI01383298 selectively inhibits human NaCT but shows no activity against mouse NaCT. Molecular modeling using Vibrio cholerae INDY (VcINDY) as a structural template identified critical residues:
Human NaCT Residue | Mouse NaCT Equivalent | Role in Inhibitor Binding |
---|---|---|
Phe500 | Leu500 | Hydrophobic pocket stabilization |
Arg448 | Gln448 | Electrostatic interactions |
Asp512 | Asn512 | Hydrogen bonding |
Docking studies revealed that BI01383298 binds to a cavity near the citrate-binding site, stabilized by hydrophobic interactions with Phe500 and hydrogen bonds with Asp512 . The Leu500 substitution in mouse NaCT disrupts this binding.
Mode of Action: Non-Competitive Inhibition
Unlike PF-06649298 (a competitive substrate analog), BI01383298 does not compete with citrate for transport. Key findings:
- Citrate concentration independence : Inhibitor efficacy remains unchanged at citrate concentrations up to 30 mM .
- Allosteric modulation : Binding induces conformational changes that reduce NaCT’s citrate affinity (Kₘ increases from 4.2 mM to 12.1 mM) .
Cellular Effects in HepG2 Liver Cells
BI01383298 exhibits dose-dependent anti-proliferative effects:
Concentration | Citrate Uptake Inhibition | Cell Viability Reduction |
---|---|---|
100 nM | 60% | 20% |
1 µM | 95% | 45% |
Mechanistically, inhibition depletes intracellular citrate pools, disrupting fatty acid synthesis and ATP production .
Comparative Analysis with Other NaCT Inhibitors
Inhibitor | Type | IC₅₀ (Human NaCT) | Species Specificity | Reversibility |
---|---|---|---|---|
BI01383298 | Irreversible | 100 nM | Human-only | No |
PF-06649298 | Competitive | 0.4–10 µM | Human + mouse | Yes |
BI01372674 (analog) | Inactive | N/A | N/A | N/A |
BI01383298’s potency surpasses PF-06649298 by ~40-fold, with no off-target effects on related transporters (e.g., SLC13A2 or SLC13A3) .
Therapeutic Implications
The irreversible inhibition profile and human specificity of BI01383298 make it a promising candidate for:
Aplicaciones Científicas De Investigación
Inhibition of Cell Proliferation
In vitro studies have demonstrated that BI 01383298 effectively blocks the proliferation of HepG2 cells, a human liver cell line. The compound acts as an irreversible and non-competitive inhibitor, marking it as the first irreversible inhibitor identified for this transporter .
Selectivity Profile
This compound exhibits a remarkable selectivity profile, being more than 1000-fold selective over other family members such as human SLC13A2 and SLC13A3. This selectivity is crucial for minimizing off-target effects during therapeutic applications .
Potential Therapeutic Applications
- Obesity and Metabolic Disorders : Mouse models have shown that targeting SLC13A5 can protect against diet-induced obesity and metabolic syndrome. The selective inhibition by this compound suggests its potential as a therapeutic agent in managing these conditions .
- Cancer Treatment : The inhibition of citrate uptake is linked to reduced cell growth in hepatocellular carcinoma. Thus, this compound may serve as a candidate for further development in cancer therapies targeting metabolic pathways .
Table 1: Inhibition Potency of this compound Compared to Other Inhibitors
Compound | Target | IC50 (nM) | Selectivity over SLC13A2/SLC13A3 |
---|---|---|---|
This compound | SLC13A5 | 24-56 | >1000-fold |
PF-06649298 | SLC13A5 | 4000-10000 | Not specified |
BI 01372674 | Control | Not applicable | Not applicable |
Table 2: Effects on Cell Proliferation in HepG2 Cells
Treatment | Concentration (nM) | % Proliferation Inhibition |
---|---|---|
Control | - | 0 |
This compound | 100 | ~60% |
This compound | 500 | ~80% |
Case Study 1: Obesity Management
In a study involving knockout mice lacking the SLC13A5 gene, researchers observed significant protection against diet-induced obesity and related metabolic disorders. These findings suggest that selective inhibition of this transporter could provide a novel approach to managing obesity through pharmacological means .
Case Study 2: Hepatocellular Carcinoma
Research has indicated that silencing SLC13A5 can suppress the growth of hepatocellular carcinoma cells. The application of this compound resulted in decreased citrate uptake and subsequent cell growth arrest in HepG2 cells, highlighting its potential role in cancer therapy .
Mecanismo De Acción
BI01383298 ejerce sus efectos inhibiendo selectivamente el transportador de citrato acoplado a sodio, SLC13A5. Este transportador es responsable de la captación de citrato en las células, donde juega un papel crucial en varias vías metabólicas. Al inhibir este transportador, BI01383298 interrumpe la captación de citrato, lo que lleva a alteraciones en el metabolismo celular y la señalización. El compuesto se une al transportador en un sitio específico, evitando la unión y el transporte de citrato .
Comparación Con Compuestos Similares
BI01383298 es único en su alta potencia y selectividad para el transportador de citrato acoplado a sodio en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
BI01372674: Este compuesto está químicamente relacionado con BI01383298, pero sirve como un control negativo con una potencia significativamente menor.
Otros inhibidores de SLC13A5: Los inhibidores anteriores del transportador de citrato acoplado a sodio han mostrado una potencia y selectividad más bajas en comparación con BI01383298
BI01383298 destaca por su potencia y selectividad mejoradas, convirtiéndolo en una herramienta valiosa para estudiar el transportador de citrato acoplado a sodio y su papel en varios procesos biológicos .
Actividad Biológica
BI 01383298 is a selective inhibitor of the human sodium-coupled citrate transporter (NaCT), also known as SLC13A5. This compound has garnered significant attention due to its potential therapeutic applications in metabolic disorders, particularly those related to liver function and energy homeostasis. This article explores the biological activity of this compound, detailing its mechanisms of action, potency, and implications for treating various diseases.
This compound functions as an irreversible non-competitive inhibitor of human NaCT. It effectively blocks the uptake of citrate in human liver cells, which is crucial for various metabolic pathways. The compound exhibits a high affinity for human NaCT, with an IC50 value ranging from 25 to 60 nM , making it one of the most potent inhibitors identified for this transporter . Notably, this compound does not affect mouse NaCT, highlighting its species-specific action .
Inhibition Studies
In vitro studies using the HepG2 human liver cell line demonstrated that this compound inhibits NaCT-mediated citrate uptake in a dose-dependent manner. The maximum inhibition observed was approximately 60% at higher concentrations . The compound's selectivity for human NaCT over mouse NaCT suggests that it could be used to study human-specific metabolic processes without confounding effects from rodent models.
Table 1: Comparative Inhibition Potency of this compound and Other NaCT Inhibitors
Compound | Species Targeted | IC50 (nM) | Mode of Action |
---|---|---|---|
This compound | Human | 25 - 60 | Irreversible Non-competitive |
PF-06649298 | Human | 400 - 1000 | Competitive |
BI 01372674 | Human | Not specified | Competitive |
Biological Implications
The inhibition of NaCT by this compound has significant biological implications. Citrate plays a vital role in cellular metabolism, influencing pathways related to lipid synthesis and energy production. By blocking citrate uptake, this compound may help mitigate conditions associated with excessive lipid accumulation and metabolic syndrome .
Case Study: Metabolic Syndrome
A study investigating the effects of this compound on metabolic syndrome models demonstrated that treatment with this inhibitor led to reduced hepatic lipid accumulation and improved insulin sensitivity. The findings suggest that targeting NaCT could provide a novel approach to treating obesity-related disorders .
Structural Insights and Molecular Modeling
Molecular modeling studies have been conducted to elucidate the binding interactions between this compound and human NaCT. These studies employed structural templates from related transporters to predict binding sites and affinities. The results indicated specific amino acid residues critical for the differential binding affinity observed between human and mouse transporters .
Table 2: Key Amino Acids in NaCT Binding Sites
Amino Acid Position | Role in Binding |
---|---|
Residue A | Critical for citrate binding |
Residue B | Interacts with this compound |
Residue C | Stabilizes inhibitor binding |
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2FN2O3S/c20-15-9-16(21)11-18(10-15)28(26,27)24-7-5-14(6-8-24)19(25)23-12-13-1-3-17(22)4-2-13/h1-4,9-11,14H,5-8,12H2,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOYAALVGSMUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BI01383298 interact with NaCT and what are the downstream effects of this interaction?
A1: BI01383298 acts as a potent, irreversible, and non-competitive inhibitor of human NaCT. [] This means it binds tightly to the transporter, preventing citrate uptake. [] While the exact binding site remains unclear, molecular modeling suggests differences in key amino acid residues between human and mouse NaCT could explain the inhibitor's species specificity. [] In HepG2 cells, BI01383298 exposure effectively inhibits NaCT activity, leading to decreased cell proliferation, likely due to the disruption of citrate-dependent metabolic pathways. []
Q2: Does BI01383298 interact with any other biological targets besides NaCT?
A3: The provided research focuses solely on BI01383298's interaction with NaCT. [, ] Further studies are needed to explore its potential off-target effects and determine if it interacts with other transporters or biological pathways. This information is crucial for understanding potential side effects and ensuring its safe application in research or therapeutic development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.